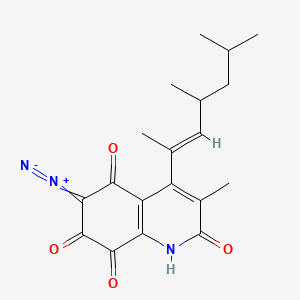
Lagunamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maclurin, also known as morintannic acid or fustic extract, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Maclurin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, maclurin is primarily located in the cytoplasm. Outside of the human body, maclurin can be found in fruits. This makes maclurin a potential biomarker for the consumption of this food product.
Maclurin is a member of benzophenones.
Wissenschaftliche Forschungsanwendungen
Biological Activities
- Cytotoxic Effects : Research indicates that lagunamycin exhibits strong cytotoxic activity against cancer cell lines. For instance, studies have shown that extracts containing this compound can achieve an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 50 µg/mL against several tumor cell lines, demonstrating its potential as an anticancer agent .
- Anti-inflammatory Properties : this compound has also been noted for its ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Cytotoxicity | IC50 < 50 µg/mL against various cancer cell lines | |
| Anti-inflammatory | Inhibition of 5-lipoxygenase |
Case Study: Cytotoxic Activity Evaluation
In a study evaluating the cytotoxic effects of this compound, researchers isolated compounds from Labrenzia aggregata and other bacterial strains. The chloroform extract demonstrated the highest cytotoxic activity with an IC50 value significantly lower than many conventional chemotherapeutic agents. This study highlights the potential of this compound as a lead compound for developing new cancer therapies .
Potential Applications in Medicine
- Cancer Treatment : Due to its cytotoxic properties, this compound is being explored as a candidate for developing novel anticancer drugs. Its mechanism of action involves inducing apoptosis in cancer cells, which could be harnessed in targeted therapies.
- Inflammatory Disease Management : The ability of this compound to inhibit key inflammatory pathways suggests its utility in treating conditions such as arthritis or other chronic inflammatory diseases.
Eigenschaften
CAS-Nummer |
150693-65-5 |
|---|---|
Molekularformel |
C19H21N3O4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
6-diazo-4-[(E)-4,6-dimethylhept-2-en-2-yl]-3-methyl-1H-quinoline-2,5,7,8-tetrone |
InChI |
InChI=1S/C19H21N3O4/c1-8(2)6-9(3)7-10(4)12-11(5)19(26)21-14-13(12)16(23)15(22-20)18(25)17(14)24/h7-9H,6H2,1-5H3,(H,21,26)/b10-7+ |
InChI-Schlüssel |
XNWPXDGRBWJIES-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)C(=CC(C)CC(C)C)C |
Isomerische SMILES |
CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)/C(=C/C(C)CC(C)C)/C |
Kanonische SMILES |
CC1=C(C2=C(C(=O)C(=O)C(=[N+]=[N-])C2=O)NC1=O)C(=CC(C)CC(C)C)C |
Aussehen |
Solid powder |
melting_point |
222.5 °C 222-222.5°C |
Key on ui other cas no. |
519-34-6 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
5 mg/mL at 14 °C |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-diazo-4-(4,6-dimethyl-2-hepten-2-yl)-3-methyl-2,5,7,8-tetraoxoquinoline lagunamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















